molecular formula C17H10ClF4N3O3 B11509078 N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11509078
M. Wt: 415.7 g/mol
InChI Key: OCOKTGIGXXFNFX-UHFFFAOYSA-N
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Description

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chlorofluorophenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorofluorophenyl group, where nucleophiles can replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic molecules, which can significantly alter their chemical properties.

Biology

Biologically, N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its trifluoromethyl group is particularly valuable in materials science for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]benzamide: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.

    N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(methyl)imidazolidin-4-yl]benzamide: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide makes it unique compared to similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H10ClF4N3O3

Molecular Weight

415.7 g/mol

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C17H10ClF4N3O3/c18-11-8-10(6-7-12(11)19)25-14(27)16(17(20,21)22,24-15(25)28)23-13(26)9-4-2-1-3-5-9/h1-8H,(H,23,26)(H,24,28)

InChI Key

OCOKTGIGXXFNFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=C(C=C3)F)Cl)C(F)(F)F

Origin of Product

United States

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